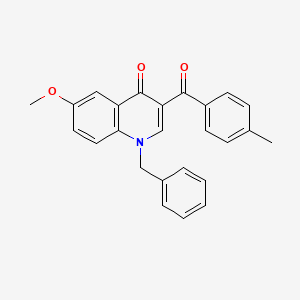

1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Description

1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by three key substituents:

- N1 position: A benzyl group, enhancing aromatic interactions.

- C3 position: A 4-methylbenzoyl moiety, contributing to electronic and steric properties.

- C6 position: A methoxy group, influencing solubility and electronic effects.

Properties

IUPAC Name |

1-benzyl-6-methoxy-3-(4-methylbenzoyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c1-17-8-10-19(11-9-17)24(27)22-16-26(15-18-6-4-3-5-7-18)23-13-12-20(29-2)14-21(23)25(22)28/h3-14,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDCUTYOZQAEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a compound belonging to the dihydroquinoline class, noted for its diverse biological activities and potential therapeutic applications. Its molecular formula is , indicating a complex structure that includes a benzyl group and a methoxy group, which enhance its reactivity and bioactivity.

Chemical Structure

The compound's structure is characterized by the following key features:

- Benzyl Group : Enhances lipophilicity and potential receptor interactions.

- Methoxy Group : May influence electronic properties and biological activity.

- Dihydroquinoline Core : Central to its pharmacological effects.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar to other quinoline derivatives, this compound has shown potential against various bacterial strains.

- Anticancer Properties : It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These include:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with specific receptors may modulate signaling pathways related to cancer and inflammation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Antimicrobial, Anticancer | |

| 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one | Anticancer | |

| 4-Amino-1-benzyl-3-methylquinolin-2-one | Antimicrobial | |

| 1-(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | Antiviral |

This table highlights how structural variations can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported submicromolar inhibitory activity against specific cancer types, suggesting strong potential for development as an anticancer agent.

- Antimicrobial Activity : In vitro assays have demonstrated that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory diseases.

Future Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic applications of this compound. Areas for future investigation include:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To better understand how the compound interacts with biological targets at the molecular level.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced bioactivity and reduced toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

C3 Substituent: 4-Methylbenzoyl vs. Other Groups

- 4-Methylbenzoyl (Target Compound) : In pyrrole derivatives (B1–B6), this group confers IC50 values of 6–8 μM, indicating strong activity. Replacing it with 4-methoxybenzoyl (B7–B13) reduces potency, highlighting the methyl group’s role in enhancing binding interactions .

- Naphthalene-1-carbonyl (Compounds 80, 81) : These derivatives exhibit higher molecular weights (MH+ = 356–370) but lack reported bioactivity data. The bulky naphthyl group may hinder target binding compared to the smaller 4-methylbenzoyl .

N1 Substituent: Benzyl vs. Alkyl Chains

- Benzyl (Target Compound) : The aromatic benzyl group may enhance π-π interactions in hydrophobic binding pockets, improving target affinity compared to aliphatic chains.

- Butyl/Pentyl (Compounds 93, 94): Aliphatic chains increase lipophilicity, which could improve membrane permeability but reduce specificity. For example, 1-butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) has MH+ = 336, while the pentyl analog (94) has MH+ = 350 .

C6 Methoxy Group

The methoxy group at C6 in the target compound may improve solubility compared to non-polar substituents (e.g., methyl in G607-0921).

Structural and Physicochemical Properties

Table 1: Key Properties of 1,4-Dihydroquinolin-4-one Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.